5-hydroxypentanoyl-CoA

Description

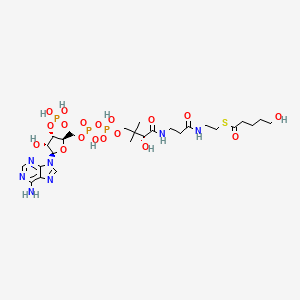

Structure

2D Structure

Properties

Molecular Formula |

C26H44N7O18P3S |

|---|---|

Molecular Weight |

867.7 g/mol |

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 5-hydroxypentanethioate |

InChI |

InChI=1S/C26H44N7O18P3S/c1-26(2,21(38)24(39)29-7-6-16(35)28-8-10-55-17(36)5-3-4-9-34)12-48-54(45,46)51-53(43,44)47-11-15-20(50-52(40,41)42)19(37)25(49-15)33-14-32-18-22(27)30-13-31-23(18)33/h13-15,19-21,25,34,37-38H,3-12H2,1-2H3,(H,28,35)(H,29,39)(H,43,44)(H,45,46)(H2,27,30,31)(H2,40,41,42)/t15-,19-,20-,21+,25-/m1/s1 |

InChI Key |

AMSWDUXCNHIVFP-ZMHDXICWSA-N |

Isomeric SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCCCO)O |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCCO)O |

Origin of Product |

United States |

Foundational & Exploratory

The Metabolic Crossroads of 5-Hydroxypentanoyl-CoA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxypentanoyl-Coenzyme A (CoA) is a short-chain acyl-CoA thioester that serves as a key intermediate in the metabolic pathways of select anaerobic bacteria. While its role in human physiology is less defined, emerging evidence suggests its relevance in the broader context of fatty acid and amino acid metabolism, with potential implications for certain metabolic disorders. This technical guide provides a comprehensive overview of the metabolic significance of 5-hydroxypentanoyl-CoA, detailing its established role in microbial metabolism and exploring its potential connections to mammalian pathways. This document includes detailed experimental protocols, quantitative data, and pathway visualizations to serve as a resource for researchers in metabolism, microbiology, and drug development.

Introduction

Coenzyme A and its thioester derivatives are central players in cellular metabolism, participating in numerous anabolic and catabolic reactions. While the roles of acetyl-CoA, malonyl-CoA, and long-chain acyl-CoAs are well-established, the metabolic significance of many short- and medium-chain acyl-CoAs, particularly those with hydroxyl modifications, is an expanding area of research. This compound, also known as 5-hydroxyvaleryl-CoA, is one such molecule that has been primarily characterized in the context of amino acid fermentation by anaerobic bacteria. However, its structural similarity to intermediates in fatty acid oxidation suggests a potential for broader metabolic involvement.

This guide will first delineate the well-characterized pathway of 5-aminovalerate degradation in Clostridium aminovalericum, where this compound is a pivotal intermediate. Subsequently, it will explore the potential for analogous metabolic routes in mammals, particularly in the context of lysine (B10760008) degradation and omega-oxidation of fatty acids.

The Role of this compound in Clostridium aminovalericum

The primary and most thoroughly studied role of this compound is in the anaerobic degradation of 5-aminovalerate by Clostridium aminovalericum. In this pathway, 5-aminovalerate, a product of lysine metabolism, is fermented to ammonia, acetate, propionate, and valerate. This compound is a key intermediate in the conversion of 5-aminovalerate to these end products.

The 5-Aminovalerate Degradation Pathway

The degradation of 5-aminovalerate in C. aminovalericum proceeds through a series of enzymatic reactions, with this compound at a critical juncture. The pathway involves the following key steps[1][2]:

-

Activation of 5-Hydroxypentanoate (B1236267): 5-Hydroxypentanoate is activated to its CoA thioester, this compound. This reaction is catalyzed by 5-hydroxypentanoate CoA-transferase (EC 2.8.3.14).[3][4]

-

Dehydration: this compound is then dehydrated to 4-pentenoyl-CoA by the enzyme 5-hydroxyvaleryl-CoA dehydratase .[4]

From 4-pentenoyl-CoA, the pathway continues through several more steps to yield the final fermentation products.

Key Enzymes in the Pathway

This enzyme catalyzes the reversible transfer of a CoA moiety from a donor, such as acetyl-CoA, to 5-hydroxypentanoate:

5-Hydroxypentanoate + Acetyl-CoA ⇌ this compound + Acetate [3]

The enzyme from C. aminovalericum has been purified and characterized. It is a homotetrameric protein with a native molecular mass of approximately 178 kDa. The enzyme exhibits a preference for 5-hydroxyvaleryl-CoA as the CoA donor but can also utilize other short-chain acyl-CoAs like propionyl-CoA and butyryl-CoA.[4]

This enzyme catalyzes the reversible dehydration of this compound to 4-pentenoyl-CoA:

This compound ⇌ 4-Pentenoyl-CoA + H₂O

The enzyme from C. aminovalericum is a green, crystalline protein with a homotetrameric structure and a native molecular mass of 169 +/- 3 kDa. It contains FAD and a CoA ester as prosthetic groups.[4] The reaction mechanism is thought to proceed via an oxidation of 4-pentenoyl-CoA to 2,4-pentadienoyl-CoA, followed by hydration to (E)-5-hydroxy-2-pentenoyl-CoA and subsequent reduction to 5-hydroxyvaleryl-CoA.[4]

Pathway Visualization

Caption: this compound formation and its initial degradation step in C. aminovalericum.

Potential Metabolic Significance in Mammals

While a direct, analogous pathway for 5-aminovalerate degradation has not been identified in mammals, the existence of 5-hydroxypentanoate and its potential CoA derivative can be inferred from broader metabolic contexts, such as lysine degradation and omega-oxidation of fatty acids.

Link to Lysine Degradation

In some organisms, L-lysine can be metabolized to 5-aminovalerate, which can then be further converted to 5-hydroxypentanoate.[3] Although the primary lysine degradation pathways in humans do not explicitly list 5-hydroxypentanoate as an intermediate, the possibility of its formation through alternative or gut microbial metabolism exists.

Connection to Omega-Oxidation of Fatty Acids

Omega (ω)-oxidation is an alternative pathway to beta-oxidation for fatty acid metabolism, particularly for medium-chain fatty acids. This process involves the hydroxylation of the terminal (ω) carbon of a fatty acid. Pentanoic acid (valeric acid) could potentially undergo ω-oxidation to form 5-hydroxypentanoic acid. This reaction is typically catalyzed by cytochrome P450 enzymes in the smooth endoplasmic reticulum of the liver and kidneys. The resulting ω-hydroxy fatty acid can then be further oxidized to a dicarboxylic acid and subsequently undergo β-oxidation.

Potential as a Biomarker

Elevated levels of hydroxy acids, including 5-hydroxypentanoate, have been observed in patients with certain metabolic disorders, such as non-ketotic dicarboxylic aciduria, which is associated with defects in fatty acid oxidation.[3] This suggests that 5-hydroxypentanoate and its derivatives could serve as potential biomarkers for diagnosing and monitoring such conditions.

Hypothetical Mammalian Pathway

Caption: A hypothetical pathway for this compound formation in mammals via ω-oxidation.

Quantitative Data

Quantitative data for the enzymes involved in this compound metabolism is primarily available from studies on Clostridium aminovalericum.

| Enzyme | Substrate | Km (mM) | Vmax (U/mg) | Source Organism | Reference |

| 5-Hydroxypentanoate CoA-transferase | 5-Hydroxyvaleryl-CoA | N/A | N/A | Clostridium aminovalericum | [4] |

| Propionyl-CoA | N/A | N/A | Clostridium aminovalericum | [4] | |

| Acetyl-CoA | N/A | N/A | Clostridium aminovalericum | [4] | |

| Butyryl-CoA | N/A | N/A | Clostridium aminovalericum | [4] | |

| Valeryl-CoA | N/A | N/A | Clostridium aminovalericum | [4] |

Note: Specific Km and Vmax values were not available in the reviewed literature abstracts. The substrates for 5-Hydroxypentanoate CoA-transferase are listed in order of decreasing specificity (V/Km).[4]

Experimental Protocols

Enzymatic Synthesis of this compound

For research purposes, this compound can be synthesized enzymatically from 5-hydroxypentanoate and a CoA donor using a suitable acyl-CoA synthetase or CoA-transferase.

Materials:

-

5-hydroxypentanoic acid

-

Coenzyme A (lithium salt)

-

ATP (disodium salt)

-

Acyl-CoA synthetase (e.g., from Pseudomonas sp.) or 5-hydroxypentanoate CoA-transferase

-

Tris-HCl buffer (pH 7.5)

-

MgCl₂

-

Dithiothreitol (DTT)

Protocol:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, DTT, ATP, and Coenzyme A.

-

Add 5-hydroxypentanoic acid to the reaction mixture.

-

Initiate the reaction by adding the acyl-CoA synthetase or CoA-transferase.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a sufficient duration (e.g., 1-2 hours).

-

Monitor the reaction progress by HPLC or by measuring the consumption of free CoA using Ellman's reagent (DTNB).

-

Purify the synthesized this compound using solid-phase extraction or preparative HPLC.

Quantification of this compound by HPLC

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a mass spectrometer.

-

C18 reverse-phase column.

Mobile Phase:

-

A gradient of an aqueous buffer (e.g., potassium phosphate (B84403) or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

Protocol:

-

Sample Preparation: Extract acyl-CoAs from biological samples using a suitable method, such as perchloric acid or methanol/chloroform extraction.

-

Chromatographic Separation:

-

Equilibrate the C18 column with the initial mobile phase conditions.

-

Inject the extracted sample onto the column.

-

Elute the acyl-CoAs using a linear gradient of the organic solvent.

-

-

Detection:

-

Monitor the elution of acyl-CoAs by their absorbance at 260 nm (adenine ring of CoA).

-

For enhanced specificity and sensitivity, use a mass spectrometer to detect the specific mass-to-charge ratio of this compound.

-

-

Quantification:

-

Generate a standard curve using purified this compound of known concentrations.

-

Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.

-

Experimental Workflow Visualization

Caption: Workflow for the synthesis and quantification of this compound.

Conclusion and Future Directions

This compound is a well-established intermediate in the anaerobic metabolism of 5-aminovalerate in Clostridium aminovalericum. The enzymes responsible for its formation and initial degradation in this organism have been characterized, providing a solid foundation for understanding its biochemical role in this context.

The significance of this compound in mammalian metabolism is an area that warrants further investigation. Its potential links to lysine degradation and, more directly, to the ω-oxidation of fatty acids, suggest that it may be a more widespread metabolite than currently appreciated. The observation of elevated 5-hydroxypentanoate in certain metabolic disorders highlights its potential as a clinical biomarker.

Future research should focus on:

-

Identifying and characterizing the mammalian enzymes that may be involved in the synthesis and metabolism of this compound.

-

Quantifying the levels of this compound in various mammalian tissues and cell types under different physiological and pathological conditions.

-

Elucidating the precise metabolic fate of this compound in mammals and its potential regulatory roles.

A deeper understanding of the metabolic significance of this compound could open new avenues for the diagnosis and treatment of metabolic diseases and provide novel targets for drug development.

References

- 1. Enzymatic reactions in the degradation of 5-aminovalerate by Clostridium aminovalericum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enzymatic reactions in the degradation of 5-aminovalerate by Clostridium aminovalericum.: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 3. 5-Hydroxypentanoate | Benchchem [benchchem.com]

- 4. Crystalline green 5-hydroxyvaleryl-CoA dehydratase from Clostridium aminovalericum - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of 5-Hydroxypentanoyl-CoA: A Comprehensive Technical Guide to its Discovery and Biosynthesis in Microorganisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxypentanoyl-CoA is a pivotal intermediate in the microbial metabolism of C5 compounds. Its discovery and the elucidation of its biosynthetic pathways are critical for advancements in metabolic engineering and the development of novel therapeutics. This technical guide provides an in-depth exploration of the discovery, biosynthesis, and quantification of this compound in microorganisms. It details the native metabolic context in Clostridium aminovalericum, outlines strategies for heterologous production in model organisms, and presents comprehensive experimental protocols for its study. This document serves as a core resource for researchers aiming to harness the potential of this versatile acyl-CoA.

Discovery and Natural Biosynthesis

The discovery of this compound is intrinsically linked to the study of anaerobic bacteria that metabolize five-carbon compounds. While a singular "discovery" paper is not prominent in the literature, its identification as a key metabolic intermediate emerged from detailed studies of the 5-aminovalerate degradation pathway in Clostridium aminovalericum.[1][2] In this context, this compound is not an end product but a transient molecule in a pathway that ultimately generates energy for the microorganism.

The primary enzyme responsible for the synthesis of this compound in this bacterium is 5-hydroxypentanoate (B1236267) CoA-transferase (also known as 5-hydroxyvalerate CoA-transferase).[3][4][5] This enzyme catalyzes the reversible transfer of a CoA moiety from a donor, such as acetyl-CoA, to 5-hydroxypentanoate (5-hydroxyvalerate), as depicted in the following reaction:

5-hydroxypentanoate + acetyl-CoA ⇌ this compound + acetate [5][6]

This reaction is a critical step in the overall pathway that allows C. aminovalericum to utilize 5-aminovalerate as a carbon and energy source. The pathway involves the conversion of 5-aminovalerate to glutarate semialdehyde, which is then reduced to 5-hydroxypentanoate. The subsequent formation of this compound by the CoA-transferase prepares the molecule for further enzymatic transformations, including dehydration.[1][7]

Native Biosynthesis Pathway in Clostridium aminovalericum

The native biosynthetic route to this compound in C. aminovalericum is part of a larger metabolic cascade for the degradation of 5-aminovalerate. The key steps leading to and immediately following the formation of this compound are outlined below.

References

- 1. Enzymatic reactions in the degradation of 5-aminovalerate by Clostridium aminovalericum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Purification and characterization of recombinant protein acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Properties of 5-hydroxyvalerate CoA-transferase from Clostridium aminovalericum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-hydroxypentanoate CoA-transferase - Wikipedia [en.wikipedia.org]

- 5. Clostridial Genetics: Genetic Manipulation of the Pathogenic Clostridia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular analysis of the anaerobic succinate degradation pathway in Clostridium kluyveri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Crystalline green 5-hydroxyvaleryl-CoA dehydratase from Clostridium aminovalericum - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on 5-Hydroxypentanoyl-CoA in the Context of Fatty Acid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxypentanoyl-CoA is an acyl-coenzyme A (acyl-CoA) derivative that has garnered interest for its potential role at the intersection of fatty acid and amino acid metabolism. While not a canonical intermediate in the beta-oxidation of straight-chain saturated fatty acids, its hydroxyl group introduces unique metabolic possibilities and challenges. This technical guide provides a comprehensive overview of this compound, detailing its metabolic context, enzymatic interactions, and the experimental methodologies used for its study. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, metabolic diseases, and drug development.

Core Concepts: The Metabolic Landscape of this compound

This compound, also known as 5-hydroxyvaleryl-CoA, is the coenzyme A thioester of 5-hydroxypentanoic acid (5-hydroxyvalerate). Its primary established role is as an intermediate in the anaerobic degradation of 5-aminovalerate by certain microorganisms, such as Clostridium aminovalericum.[1][2] In this pathway, 5-aminovalerate is converted to glutaric semialdehyde, then to 5-hydroxyvalerate, which is subsequently activated to this compound.[1]

While its direct role in mammalian fatty acid metabolism is less defined, the metabolism of structurally similar compounds, such as 5-hydroxydecanoate (B1195396), suggests that this compound can likely enter the mitochondrial beta-oxidation pathway.[3] The presence of the hydroxyl group at the ω-1 position, however, is predicted to influence its processing by the canonical beta-oxidation enzymes.

Enzymatic Synthesis and Degradation

Formation of this compound:

The primary enzyme responsible for the synthesis of this compound from its corresponding free fatty acid is 5-hydroxypentanoate (B1236267) CoA-transferase (EC 2.8.3.14), also known as 5-hydroxyvalerate CoA-transferase.[4][5][6][7][8][9] This enzyme catalyzes the following reaction:

Acetyl-CoA + 5-Hydroxypentanoate ⇌ Acetate + this compound [6][7][8]

This transferase, characterized from Clostridium aminovalericum, exhibits a preference for 5-hydroxyvaleryl-CoA as a substrate over other short-chain acyl-CoAs.[4]

Metabolic Fate of this compound:

In the context of fatty acid degradation, this compound is proposed to undergo a series of reactions. In C. aminovalericum, it is dehydrated to 4-pentenoyl-CoA.[1][5] In mammalian systems, it is hypothesized to enter the beta-oxidation spiral. The metabolism of the longer-chain analog, 5-hydroxydecanoyl-CoA, has been shown to be processed by beta-oxidation enzymes, although with altered kinetics compared to their saturated counterparts.[3] Specifically, the L-3-hydroxyacyl-CoA dehydrogenase step was identified as a rate-limiting bottleneck for 5-hydroxydecanoyl-CoA metabolism.[3] This suggests a similar fate for this compound, where it may act as a substrate but be metabolized less efficiently than pentanoyl-CoA.

Quantitative Data

The following table summarizes the available quantitative data for enzymes acting on this compound and related substrates.

| Enzyme | Substrate(s) | Organism | Km | Vmax/kcat | Notes | Reference(s) |

| 5-Hydroxyvalerate CoA-transferase | 5-Hydroxyvaleryl-CoA | Clostridium aminovalericum | - | - | Highest specificity among tested acyl-CoAs. | [4] |

| Propionyl-CoA | Clostridium aminovalericum | - | - | Lower specificity than 5-hydroxyvaleryl-CoA. | [4] | |

| Acetyl-CoA | Clostridium aminovalericum | - | - | Lower specificity than propionyl-CoA. | [4] | |

| (Z)-5-Hydroxy-2-pentenoyl-CoA | Clostridium aminovalericum | - | - | Lower specificity than acetyl-CoA. | [4] | |

| Butyryl-CoA | Clostridium aminovalericum | - | - | Lower specificity than (Z)-5-hydroxy-2-pentenoyl-CoA. | [4] | |

| Valeryl-CoA | Clostridium aminovalericum | - | - | Lowest specificity among tested acyl-CoAs. | [4] | |

| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | 5-Hydroxydecanoyl-CoA | Human liver (purified) | 12.8 ± 0.6 µM | 14.1 s⁻¹ | Acts as a substrate. | [10] |

| Decanoyl-CoA | Human liver (purified) | ~3 µM | 6.4 s⁻¹ | For comparison. | [10] | |

| Enoyl-CoA Hydratase | 5-Hydroxydecenoyl-CoA | Bovine liver (purified) | 12.7 ± 0.6 µM | 25.7 µM min⁻¹ | Similar kinetics to decenoyl-CoA. | [3] |

| Decenoyl-CoA | Bovine liver (purified) | 4.1 ± 0.3 µM | 21.7 µM min⁻¹ | For comparison. | [3] | |

| L-3-Hydroxyacyl-CoA Dehydrogenase (HAD) | 3,5-Dihydroxydecanoyl-CoA | - | - | ~5-fold slower than L-3-hydroxydecanoyl-CoA | Rate-limiting step for 5-hydroxydecanoate metabolism. | [3] |

Signaling Pathways and Metabolic Logic

The metabolism of this compound can be visualized as an entry point into the broader landscape of fatty acid oxidation, with potential regulatory implications.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of this compound and its metabolic context. Below are generalized protocols based on established methods for similar molecules.

Enzymatic Synthesis of this compound

This protocol is adapted from methods for the enzymatic synthesis of other acyl-CoA esters.[11]

Objective: To synthesize this compound from 5-hydroxypentanoate and coenzyme A using a CoA ligase or transferase.

Materials:

-

5-hydroxypentanoate

-

Coenzyme A (CoA)

-

ATP

-

MgCl₂

-

Purified 5-hydroxypentanoate CoA-transferase or a suitable acyl-CoA synthetase

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Reaction tubes

-

Incubator/water bath at 30°C

-

HPLC system for purification

Procedure:

-

Prepare a reaction mixture containing:

-

50 mM Potassium phosphate buffer (pH 7.4)

-

5 mM MgCl₂

-

2.5 mM ATP

-

800 µM Coenzyme A

-

400 µM 5-hydroxypentanoate

-

-

Initiate the reaction by adding the purified 5-hydroxypentanoate CoA-transferase or acyl-CoA synthetase to a final concentration of 40 µg/mL.

-

Incubate the reaction mixture at 30°C overnight with gentle mixing.

-

Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC.

-

Once the reaction is complete, purify the this compound from the reaction mixture using preparative HPLC.

-

Lyophilize the purified product for storage.

Purification of 5-Hydroxyvalerate CoA-Transferase

This protocol is a generalized procedure based on the purification of CoA-transferases.[4][12][13][14][15][16]

Objective: To purify 5-hydroxyvalerate CoA-transferase from a source organism, such as Clostridium aminovalericum.

Materials:

-

Cell paste of C. aminovalericum

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 5 mM MgCl₂, 5% glycerol, 5 mM β-mercaptoethanol)

-

Lysozyme (B549824), DNase I

-

Sonication equipment

-

Centrifuge

-

Chromatography system (e.g., FPLC or HPLC)

-

Anion exchange column (e.g., Q-Sepharose)

-

Affinity chromatography column (e.g., CoA-agarose)

-

Size-exclusion chromatography column (e.g., Superdex 200)

-

SDS-PAGE equipment and reagents

-

Protein concentration assay reagents (e.g., Bradford or BCA)

Procedure:

-

Cell Lysis: Resuspend the cell paste in lysis buffer and treat with lysozyme and DNase I. Lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant.

-

Anion Exchange Chromatography: Load the supernatant onto a pre-equilibrated anion exchange column. Elute the bound proteins with a linear gradient of NaCl. Collect fractions and assay for CoA-transferase activity.

-

Affinity Chromatography: Pool the active fractions and apply them to a CoA-agarose affinity column. Wash the column extensively and elute the bound transferase with a high concentration of CoA or a salt gradient.

-

Size-Exclusion Chromatography: Further purify the protein by loading the eluate from the affinity column onto a size-exclusion column to separate proteins based on their molecular weight.

-

Purity Analysis: Analyze the purified fractions by SDS-PAGE to assess purity. Pool the fractions containing the purified enzyme.

-

Concentration and Storage: Concentrate the purified enzyme and store it in a suitable buffer containing a cryoprotectant (e.g., glycerol) at -80°C.

References

- 1. Enzymatic reactions in the degradation of 5-aminovalerate by Clostridium aminovalericum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enzymatic reactions in the degradation of 5-aminovalerate by Clostridium aminovalericum.: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 3. 5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-limiting bottleneck for β-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Properties of 5-hydroxyvalerate CoA-transferase from Clostridium aminovalericum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Crystalline green 5-hydroxyvaleryl-CoA dehydratase from Clostridium aminovalericum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. EC 2.8.3.14 [iubmb.qmul.ac.uk]

- 7. 5-hydroxypentanoate CoA-transferase - Wikipedia [en.wikipedia.org]

- 8. EC 2.8.3.14 - 5-hydroxypentanoate CoA-transferase. [ebi.ac.uk]

- 9. chemwhat.com [chemwhat.com]

- 10. Beta-oxidation of 5-hydroxydecanoate, a putative blocker of mitochondrial ATP-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Purification, new assay, and properties of coenzyme A transferase from Peptostreptococcus elsdenii - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [PDF] Purification, new assay, and properties of coenzyme A transferase from Peptostreptococcus elsdenii | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Screening, expression, purification and characterization of CoA-transferases for lactoyl-CoA generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Purification of Native Acetyl CoA Carboxylase From Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 5-Hydroxypentanoyl-CoA in the Metabolism of Clostridium aminovalericum

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

5-Hydroxypentanoyl-CoA is a critical intermediate in the anaerobic degradation of 5-aminovalerate by the bacterium Clostridium aminovalericum. This pathway represents a specialized form of amino acid fermentation, a key energy-yielding process for many clostridial species. Understanding the enzymes that produce and consume this compound, their kinetics, and the overall metabolic flux is essential for comprehending the bioenergetics of C. aminovalericum. This knowledge may also be leveraged for applications in metabolic engineering and as a potential target for antimicrobial drug development, particularly in the context of pathogenic clostridia that utilize similar metabolic strategies. This document provides a comprehensive overview of the biological role of this compound in C. aminovalericum, detailing the metabolic pathway, enzymatic characteristics, and relevant experimental methodologies.

The 5-Aminovalerate Fermentation Pathway

Clostridium aminovalericum ferments 5-aminovalerate into a mixture of valerate, acetate, propionate, and ammonia (B1221849) to generate energy.[1][2] this compound lies at a key juncture in this metabolic route. The pathway begins with the conversion of 5-aminovalerate to 5-hydroxyvalerate, which is then activated to its coenzyme A (CoA) thioester, this compound (also referred to as 5-hydroxyvaleryl-CoA).[1][2] This intermediate is subsequently dehydrated and further metabolized.

The overall pathway involving this compound is depicted below.

Key Enzymes Acting on this compound

Two enzymes are directly responsible for the synthesis and subsequent conversion of this compound: 5-hydroxyvalerate CoA-transferase and 5-hydroxyvaleryl-CoA dehydratase.

5-Hydroxyvalerate CoA-transferase (EC 2.8.3.14)

This enzyme catalyzes the formation of this compound from 5-hydroxyvalerate by transferring a CoA moiety from a donor molecule, typically acetyl-CoA or propionyl-CoA.[3][4]

Reaction: Acetyl-CoA + 5-Hydroxypentanoate <=> Acetate + this compound[4]

Enzyme Properties: The 5-hydroxyvalerate CoA-transferase from C. aminovalericum has been purified and characterized. It is a homotetrameric protein with a native molecular mass of approximately 178 kDa, composed of four identical subunits of 47 kDa each.[3] The enzyme exhibits "ping-pong" kinetics, which is characteristic of CoA-transferases and involves the formation of a covalent enzyme-CoA intermediate.[3]

Substrate Specificity and Regulation: The enzyme displays broad substrate specificity, with the highest activity observed for 5-hydroxyvaleryl-CoA as the CoA donor. The relative specificity (V/Km) for various CoA esters decreases in the following order: 5-hydroxyvaleryl-CoA > propionyl-CoA > acetyl-CoA > (Z)-5-hydroxy-2-pentenoyl-CoA > butyryl-CoA > valeryl-CoA.[3] This enzyme is subject to allosteric regulation, being inhibited by ATP and CTP. The inhibition by ATP is competitive with respect to CoA esters and noncompetitive towards acetate.[3]

| Parameter | Value | Reference |

| Enzyme Name | 5-Hydroxyvalerate CoA-transferase | [3] |

| EC Number | 2.8.3.14 | [4] |

| Native Molecular Mass | 178 ± 11 kDa | [3] |

| Subunit Molecular Mass | 47 kDa | [3] |

| Structure | Homotetramer | [3] |

| Kinetic Mechanism | Ping-pong | [3] |

| Inhibitors | ATP, CTP | [3] |

Note: Specific Km and Vmax values for the substrates of 5-hydroxyvalerate CoA-transferase from C. aminovalericum are not available in the reviewed literature abstracts. Access to the full-text publication would be required for these specific quantitative data.

5-Hydroxyvaleryl-CoA Dehydratase

This enzyme catalyzes the reversible dehydration of this compound to 4-pentenoyl-CoA.[5] This reaction is a critical step that prepares the carbon skeleton for subsequent oxidation or reduction.

Reaction: this compound <=> 4-Pentenoyl-CoA + H₂O

Enzyme Properties: The 5-hydroxyvaleryl-CoA dehydratase from C. aminovalericum is a distinctive "green enzyme" due to its unusual ultraviolet/visible spectrum.[5] It has been purified to homogeneity and crystallized. The enzyme is a homotetramer with a native molecular mass of 169 ± 3 kDa, consisting of four 42 kDa subunits.[5] It contains FAD as a prosthetic group.[5] In the absence of an external electron acceptor, the enzyme catalyzes the reversible dehydration of this compound to 4-pentenoyl-CoA.[5]

| Parameter | Value | Reference |

| Enzyme Name | 5-Hydroxyvaleryl-CoA dehydratase | [5] |

| Native Molecular Mass | 169 ± 3 kDa | [5] |

| Subunit Molecular Mass | 42 kDa | [5] |

| Structure | Homotetramer | [5] |

| Prosthetic Group | FAD | [5] |

Note: Quantitative kinetic parameters (Km, Vmax) for 5-hydroxyvaleryl-CoA dehydratase from C. aminovalericum are not detailed in the available literature abstracts.

Experimental Protocols

Detailed, step-by-step protocols for the specific enzymes from C. aminovalericum require access to the full-text primary literature. However, based on established methods for similar enzymes and molecules, the following sections outline the general principles and representative workflows.

Representative Protocol: Assay for CoA-Transferase Activity

CoA-transferase activity can be measured spectrophotometrically by monitoring the formation or consumption of the thioester bond. A common method involves a coupled assay where the product of the transferase reaction is acted upon by a subsequent enzyme that leads to a change in absorbance.

This assay measures the release of free Coenzyme A, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound that absorbs light at 412 nm.

Representative Protocol: Analysis of Acyl-CoA Thioesters by HPLC

A high-pressure liquid chromatography (HPLC) method was developed for the identification and estimation of CoA thioesters in C. aminovalericum.[1][2] While the specific parameters for that method are not detailed in the abstract, modern analysis of acyl-CoAs typically involves reverse-phase HPLC coupled with UV or mass spectrometry detection.

General Steps:

-

Extraction: Quench metabolic activity and extract acyl-CoAs from bacterial cells using a suitable solvent, often an acidic solution or a boiling ethanol/water mixture.

-

Separation: Inject the clarified extract onto a reverse-phase column (e.g., C18).[6]

-

Elution: Use a gradient of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or potassium phosphate) and an organic solvent like acetonitrile (B52724) to separate the different acyl-CoA species.[6]

-

Detection: Monitor the column eluent using a UV detector at 260 nm (the absorbance maximum for the adenine (B156593) ring of CoA) or, for higher sensitivity and specificity, a mass spectrometer (LC-MS).[6]

-

Quantification: Compare peak areas or ion counts from the sample to those of known standards to determine the concentration of this compound and other intermediates.

Biological Significance and Broader Context

The formation and metabolism of this compound are central to the energy conservation strategy of C. aminovalericum. This pathway allows the organism to thrive in protein-rich anaerobic environments by utilizing amino acids as its primary carbon and energy source. The pathway is an example of a Stickland-type fermentation, where one amino acid derivative is oxidized while another is reduced, maintaining the cell's redox balance.

The enzymes involved in this pathway, particularly the CoA-transferase and dehydratase, represent potential targets for the development of novel antimicrobial agents. Inhibiting these key steps could disrupt the energy metabolism of pathogenic clostridia that rely on similar amino acid fermentation pathways, such as Clostridioides difficile. Furthermore, a detailed understanding of this pathway could inform metabolic engineering efforts to produce valuable C5 platform chemicals like 5-hydroxyvalerate from renewable feedstocks.

References

- 1. Enzymatic reactions in the degradation of 5-aminovalerate by Clostridium aminovalericum.: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 2. Enzymatic reactions in the degradation of 5-aminovalerate by Clostridium aminovalericum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Properties of 5-hydroxyvalerate CoA-transferase from Clostridium aminovalericum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EC 2.8.3.14 [iubmb.qmul.ac.uk]

- 5. Crystalline green 5-hydroxyvaleryl-CoA dehydratase from Clostridium aminovalericum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymatic Production of 5-Hydroxypentanoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known enzymatic pathways for the synthesis of 5-hydroxypentanoyl-CoA, a key intermediate in various metabolic processes. This document details the primary enzymatic route involving 5-hydroxypentanoate (B1236267) CoA-transferase, including its kinetic properties and the experimental protocols for its study. This guide is intended to serve as a valuable resource for researchers in biochemistry, metabolic engineering, and drug development.

Introduction to this compound

This compound, also known as 5-hydroxyvaleryl-CoA, is an acyl-CoA thioester. It is formed through the formal condensation of the thiol group of coenzyme A with the carboxyl group of 5-hydroxypentanoic acid. As an activated form of 5-hydroxypentanoic acid, it serves as an intermediate in the metabolism of various compounds, notably in the fermentation of 5-aminovalerate by certain anaerobic bacteria. Understanding the enzymatic routes to its production is crucial for mapping metabolic networks and for the potential bio-engineering of novel pathways.

The Primary Enzymatic Pathway: 5-Hydroxypentanoate CoA-Transferase

The most well-characterized enzymatic pathway for the production of this compound involves the action of 5-hydroxypentanoate CoA-transferase (EC 2.8.3.14). This enzyme catalyzes the reversible transfer of Coenzyme A from a donor acyl-CoA, typically acetyl-CoA, to 5-hydroxypentanoate.

The overall reaction is as follows:

Acetyl-CoA + 5-Hydroxypentanoate ⇌ Acetate + this compound [1][2]

This enzyme has been notably studied in the anaerobic bacterium Clostridium aminovalericum, where it plays a role in the degradation of 5-aminovalerate.[3]

Enzymatic Properties and Kinetics

The 5-hydroxypentanoate CoA-transferase from Clostridium aminovalericum has been purified and characterized, revealing a homotetrameric structure with a native molecular mass of approximately 178 kDa, composed of 47 kDa subunits.[3] The enzyme exhibits classic Ping-Pong Bi-Bi kinetics, which involves the formation of a covalent enzyme-CoA intermediate.[3]

The enzyme demonstrates a degree of substrate promiscuity, acting on various acyl-CoA donors and carboxylate acceptors. The relative activity with different CoA donors and the apparent kinetic constants for various substrates are summarized in the tables below.

Table 1: Relative Specificity of Acyl-CoA Substrates for 5-Hydroxypentanoate CoA-Transferase from C. aminovalericum

| Acyl-CoA Substrate | Relative Specificity (V/Km) |

| 5-Hydroxyvaleryl-CoA | > |

| Propionyl-CoA | > |

| Acetyl-CoA | > |

| (Z)-5-Hydroxy-2-pentenoyl-CoA | > |

| Butyryl-CoA | > |

| Valeryl-CoA |

Data sourced from Eikmanns & Buckel, 1990.[3]

Table 2: Apparent Michaelis-Menten Constants (Km) for Substrates of a CoA-Transferase

| Substrate | Km (mM) |

| Acrylate | 1.2 |

| Acetyl-CoA | 0.024 |

| β-Hydroxypropionyl-CoA | 0.024 |

Note: Data for a related CoA transferase from Peptostreptococcus elsdenii is provided as a reference for typical kinetic values.[4]

Alternative Enzymatic Pathways

Currently, the 5-hydroxypentanoate CoA-transferase pathway in Clostridium species is the only well-documented, naturally occurring enzymatic route for the direct production of this compound. While other CoA-transferases exist and exhibit broad substrate specificities, their activity with 5-hydroxypentanoate has not been extensively characterized in other organisms.[5]

It is plausible that other microorganisms, particularly those involved in the degradation of five-carbon compounds, may possess analogous enzymes. Further research, including genome mining and enzymatic screening, is warranted to uncover alternative pathways in a broader range of prokaryotic and eukaryotic organisms.

Experimental Protocols

This section provides detailed methodologies for the purification and assay of 5-hydroxypentanoate CoA-transferase, based on established protocols for similar enzymes.

Purification of 5-Hydroxypentanoate CoA-Transferase

The following is a representative workflow for the purification of a CoA-transferase from bacterial cell lysate.

Protocol 1: Enzyme Purification

-

Cell Lysis: Resuspend bacterial cell paste in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT and 1 mM EDTA). Lyse the cells by sonication or high-pressure homogenization.

-

Centrifugation: Clarify the lysate by centrifugation at high speed (e.g., 100,000 x g for 1 hour) to remove cell debris and membranes.

-

Ammonium (B1175870) Sulfate (B86663) Precipitation: Fractionally precipitate the soluble proteins from the supernatant by the gradual addition of solid ammonium sulfate. Collect the protein fraction that precipitates between 40% and 70% saturation.

-

Dialysis: Redissolve the ammonium sulfate pellet in a minimal volume of lysis buffer and dialyze extensively against the same buffer to remove excess salt.

-

Anion Exchange Chromatography: Apply the dialyzed protein solution to an anion-exchange column (e.g., DEAE-Sepharose) equilibrated with the lysis buffer. Elute the bound proteins with a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl).

-

Hydrophobic Interaction Chromatography: Pool the active fractions from the anion exchange step, adjust the salt concentration to a high level (e.g., 1 M ammonium sulfate), and apply to a hydrophobic interaction column (e.g., Phenyl-Sepharose). Elute with a decreasing salt gradient.

-

Gel Filtration Chromatography: As a final polishing step, apply the concentrated active fractions to a gel filtration column (e.g., Sephacryl S-300) to separate proteins based on size and to obtain the purified enzyme.

-

Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.

Enzyme Activity Assay

The activity of 5-hydroxypentanoate CoA-transferase can be determined using a continuous spectrophotometric assay that measures the formation of the CoA thioester product. A common method involves a coupled assay where the consumption of the free carboxylate substrate is monitored.

Protocol 2: Spectrophotometric Enzyme Assay

-

Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:

-

100 mM Tris-HCl buffer, pH 8.0

-

10 mM MgCl2

-

0.5 mM Acetyl-CoA

-

10 mM 5-Hydroxypentanoate

-

Excess of a coupling enzyme (e.g., crotonase, if monitoring a subsequent reaction)

-

-

Initiation: Start the reaction by adding a small amount of the purified enzyme solution to the reaction mixture.

-

Measurement: Monitor the change in absorbance at a specific wavelength corresponding to the consumption of the substrate or the formation of a product in the coupled reaction. For example, the disappearance of an α,β-unsaturated acyl-CoA can be followed at around 263 nm.

-

Calculation of Activity: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the monitored species. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.

Visualizations

Signaling Pathway

References

- 1. 5-hydroxypentanoate CoA-transferase - Wikipedia [en.wikipedia.org]

- 2. EC 2.8.3.14 [iubmb.qmul.ac.uk]

- 3. Properties of 5-hydroxyvalerate CoA-transferase from Clostridium aminovalericum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Purification, new assay, and properties of coenzyme A transferase from Peptostreptococcus elsdenii - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Screening, expression, purification and characterization of CoA-transferases for lactoyl-CoA generation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Metabolite: A Technical Guide to the Natural Occurrence and Distribution of 5-Hydroxypentanoyl-CoA

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the current scientific understanding of 5-hydroxypentanoyl-CoA, a rarely documented but potentially significant intermediate in microbial metabolism. This guide delves into its known natural occurrences, associated metabolic pathways, and methodologies for its detection and quantification, highlighting critical knowledge gaps and future research directions.

Introduction

This compound is an acyl-CoA thioester derived from 5-hydroxypentanoic acid (also known as 5-hydroxyvaleric acid).[1][2] While the broader family of acyl-CoAs are central players in numerous metabolic processes, including fatty acid metabolism and the tricarboxylic acid (TCA) cycle, the specific roles and distribution of this compound are not well-established.[2] This guide synthesizes the sparse but significant information available, providing a foundational resource for researchers investigating novel metabolic pathways and potential therapeutic targets.

Natural Occurrence and Distribution

The confirmed natural occurrence of this compound is currently limited to the domain of bacteria, specifically within the genus Clostridium.

Bacterial Kingdom

The most definitive evidence for the existence of this compound comes from studies on the anaerobic bacterium Clostridium aminovalericum. In this organism, this compound is an intermediate in the degradation pathway of 5-aminovalerate. The formation of this compound is catalyzed by the enzyme 5-hydroxypentanoate (B1236267) CoA-transferase (also known as 5-hydroxyvalerate CoA-transferase).[3] This enzyme facilitates the transfer of a CoA moiety from acetyl-CoA to 5-hydroxypentanoate, yielding this compound and acetate.[3]

Eukaryotic Systems: An Unconfirmed Presence

To date, there is no direct evidence of the natural occurrence of this compound in eukaryotic organisms. However, its precursor, 5-hydroxypentanoic acid, has been reported in the tomato plant (Solanum lycopersicum), the photosynthetic protist Euglena gracilis, and the parasitic protozoan Trypanosoma brucei. The metabolic pathways that produce 5-hydroxypentanoic acid in these organisms have not been fully elucidated, and it remains unknown whether it is further activated to its CoA ester.

Quantitative Data

A thorough review of existing literature reveals a significant gap in the quantitative analysis of this compound. Currently, there is no published data on the intracellular or extracellular concentrations of this metabolite in any organism. This lack of quantitative data underscores the nascent stage of research into this particular acyl-CoA and highlights a critical area for future investigation.

Metabolic Pathways

The primary metabolic context for this compound is the fermentation of 5-aminovalerate by Clostridium aminovalericum.

5-Aminovalerate Degradation in Clostridium aminovalericum

In this pathway, 5-aminovalerate is first converted to glutaric semialdehyde, which is then reduced to 5-hydroxypentanoate. The key step involving the target molecule is the activation of 5-hydroxypentanoate to this compound by the 5-hydroxypentanoate CoA-transferase.[3] Subsequently, this compound is dehydrated to 4-pentenoyl-CoA by the enzyme 5-hydroxyvaleryl-CoA dehydratase.[4] This pathway ultimately leads to the production of valerate, acetate, and propionate.

Experimental Protocols

While no specific protocol for this compound has been published, methodologies for the analysis of other short-chain hydroxyacyl-CoAs can be adapted. The following is a proposed experimental protocol based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[1][5]

Quantification of this compound by LC-MS/MS

Objective: To quantify the intracellular concentration of this compound in bacterial or cell cultures.

1. Sample Preparation (Metabolite Extraction):

-

Harvest cells by rapid centrifugation at a low temperature (e.g., 4°C) to quench metabolic activity.

-

Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells and precipitate proteins by adding a cold extraction solvent. A common choice is a mixture of methanol (B129727), acetonitrile, and water (e.g., 40:40:20 v/v/v) or 10% trichloroacetic acid.

-

Vortex the mixture vigorously and incubate on ice.

-

Centrifuge at high speed (e.g., >12,000 x g) at 4°C to pellet cell debris and precipitated proteins.

-

Collect the supernatant containing the metabolites.

-

For samples with high salt content, a solid-phase extraction (SPE) step using a C18 cartridge may be necessary to desalt and concentrate the acyl-CoAs.[6]

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is suitable for separating acyl-CoAs.

-

Mobile Phase A: Water with an ion-pairing agent (e.g., 5 mM ammonium (B1175870) acetate) or a weak acid (e.g., 0.1% formic acid).[6]

-

Mobile Phase B: Acetonitrile or methanol with the same additive as mobile phase A.

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the acyl-CoAs. The gradient should be optimized to ensure good separation of this compound from other isomers and related compounds.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is generally preferred for the detection of acyl-CoAs.

-

Detection Mode: Multiple Reaction Monitoring (MRM) should be used for targeted quantification. This involves selecting a specific precursor ion (the molecular ion of this compound) and a specific product ion (a characteristic fragment).

-

Precursor Ion: The theoretical m/z for [M+H]+ of this compound (C26H44N7O18P3S) is approximately 868.18. This should be confirmed with a synthesized standard.

-

Product Ion: A common and abundant fragment ion for acyl-CoAs corresponds to the pantetheine-phosphate moiety. The exact m/z of the characteristic fragment for this compound should be determined by infusion of a standard.

-

Collision Energy: The collision energy should be optimized to maximize the signal of the chosen product ion.

-

3. Quantification:

-

A calibration curve should be generated using a synthesized and purified this compound standard of known concentrations.

-

An internal standard, such as a stable isotope-labeled version of this compound or another acyl-CoA that is not naturally present in the sample, should be used to correct for variations in extraction efficiency and matrix effects.

-

The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion and Future Perspectives

This compound remains a poorly characterized metabolite, with its known natural occurrence confined to a specific metabolic pathway in Clostridium aminovalericum. The presence of its precursor, 5-hydroxypentanoic acid, in some eukaryotic organisms suggests that its distribution may be wider than currently appreciated, warranting further investigation. The complete absence of quantitative data is a major impediment to understanding its physiological significance.

Future research should prioritize the following:

-

Metabolomic screening: Targeted and untargeted metabolomic studies in a wider range of bacteria and eukaryotes are needed to establish the broader distribution of this compound.

-

Development of analytical standards: The chemical synthesis of a stable and pure this compound standard is essential for the development and validation of robust quantitative analytical methods.

-

Enzyme characterization: The identification and characterization of enzymes that synthesize and metabolize this compound in organisms other than Clostridium aminovalericum will be crucial for elucidating its metabolic roles.

Addressing these research gaps will not only enhance our fundamental understanding of cellular metabolism but may also uncover novel enzymatic targets for drug development and metabolic engineering.

References

- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C26H44N7O18P3S | CID 11966136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Properties of 5-hydroxyvalerate CoA-transferase from Clostridium aminovalericum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crystalline green 5-hydroxyvaleryl-CoA dehydratase from Clostridium aminovalericum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

5-hydroxypentanoyl-CoA as a potential biomarker in metabolic studies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxypentanoyl-CoA is an intermediate in fatty acid metabolism, formally derived from the condensation of coenzyme A with 5-hydroxypentanoic acid.[1] As an acyl-CoA, it occupies a central position in various metabolic pathways, and its fluctuating levels may serve as a critical indicator of metabolic health and disease. This technical guide provides a comprehensive overview of this compound, its metabolic context, and its potential as a biomarker. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to investigate this promising molecule. While quantitative data for this compound is not extensively available in public databases, this guide outlines the framework for its analysis and potential significance.

Metabolic Pathways Involving this compound

The metabolic significance of this compound is rooted in its position within key cellular processes. Its synthesis and catabolism are intrinsically linked to fatty acid metabolism and the central carbon cycle.

Anabolic Pathway: Synthesis of this compound

The primary known route for the synthesis of this compound involves the enzymatic action of 5-hydroxypentanoate CoA-transferase (EC 2.8.3.14).[2] This enzyme catalyzes the reversible transfer of a CoA group from acetyl-CoA to 5-hydroxypentanoate, yielding this compound and acetate.[2] This reaction links the metabolism of short-chain fatty acids and their hydroxylated derivatives to the broader acyl-CoA pool.

Catabolic Pathway: Potential Degradation of this compound

While the precise catabolic pathway for this compound is not definitively established in the literature, it is hypothesized to undergo degradation through a modified beta-oxidation pathway, analogous to other hydroxy fatty acids. This proposed pathway involves a series of enzymatic reactions that ultimately convert this compound into key metabolic intermediates that can enter the citric acid cycle.

A plausible catabolic route, inferred from the metabolism of other 4-hydroxyacids, involves an initial phosphorylation step followed by subsequent oxidation and thiolytic cleavage. This would result in the formation of acetyl-CoA and propionyl-CoA, which are central molecules in cellular energy metabolism.

Quantitative Data

A comprehensive search of publicly available metabolomics databases and scientific literature did not yield specific quantitative data for this compound concentrations in various biological matrices under normal or pathological conditions. This represents a significant knowledge gap and a promising area for future research. The tables below are structured to accommodate such data as it becomes available.

Table 1: Hypothetical Concentration of this compound in Various Biological Samples

| Biological Matrix | Condition | Mean Concentration (µM) | Standard Deviation (µM) | Reference |

| Human Plasma | Healthy Control | Data Not Available | Data Not Available | |

| Human Plasma | Metabolic Syndrome | Data Not Available | Data Not Available | |

| Rodent Liver | Healthy Control | Data Not Available | Data Not Available | |

| Rodent Liver | Fatty Liver Disease | Data Not Available | Data Not Available | |

| Human Urine | Healthy Control | Data Not Available | Data Not Available | |

| Human Urine | Inborn Error of Metabolism | Data Not Available | Data Not Available |

Table 2: Fold Change of this compound in Disease States (Illustrative)

| Disease State | Tissue/Fluid | Fold Change vs. Control | p-value | Study Type |

| Type 2 Diabetes | Plasma | Data Not Available | Metabolomics | |

| Cardiovascular Disease | Heart Tissue | Data Not Available | Animal Model | |

| Non-alcoholic Fatty Liver Disease | Liver Biopsy | Data Not Available | Human Cohort |

Experimental Protocols

The quantification of this compound in biological samples can be achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique for acyl-CoA species.

Protocol 1: Extraction and Quantification of this compound from Biological Tissues by LC-MS/MS

1. Sample Preparation and Extraction:

-

Tissue Homogenization: Flash-freeze tissue samples in liquid nitrogen immediately after collection to quench metabolic activity. Homogenize the frozen tissue (10-50 mg) in a cold extraction solution (e.g., 80% methanol) containing an appropriate internal standard (e.g., ¹³C-labeled acyl-CoA).

-

Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.

-

Supernatant Collection: Carefully collect the supernatant containing the metabolites.

-

Drying and Reconstitution: Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol (B129727) in water).

2. LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: Use a C18 reversed-phase column suitable for polar metabolites.

-

Mobile Phase: Employ a gradient elution with mobile phase A consisting of an aqueous solution with a volatile modifier (e.g., 0.1% formic acid or 10 mM ammonium (B1175870) acetate) and mobile phase B consisting of an organic solvent (e.g., acetonitrile (B52724) or methanol) with the same modifier.

-

Gradient: A typical gradient might start with a low percentage of mobile phase B, gradually increasing to elute more hydrophobic compounds.

-

-

Mass Spectrometry Detection:

-

Ionization: Utilize electrospray ionization (ESI) in positive ion mode.

-

Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification.

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of analytical standards. A common transition for acyl-CoAs involves the neutral loss of the phosphopantetheine moiety.

-

3. Data Analysis:

-

Quantification: Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analytical standard.

References

An In-depth Technical Guide to 5-Hydroxypentanoyl-CoA: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-hydroxypentanoyl-CoA, a key intermediate in lipid metabolism. This document details its chemical structure, physicochemical properties, and its role in biological pathways, offering valuable insights for researchers in metabolic diseases, drug discovery, and enzymology.

Chemical Structure and Identification

This compound is an acyl-CoA derivative of 5-hydroxypentanoic acid.[1] It is formed by the formal condensation of the thiol group of coenzyme A with the carboxyl group of 5-hydroxypentanoic acid.[1]

The chemical structure of this compound is presented below:

Molecular Formula: C26H44N7O18P3S[1]

IUPAC Name: S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 5-hydroxypentanethioate[1]

Synonyms: delta-hydroxyvaleryl-CoA, omega-hydroxyvaleryl-CoA, 5-hydroxyvaleryl-coenzyme A[1]

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 867.7 g/mol | PubChem (Computed)[1] |

| Monoisotopic Mass | 867.16766 Da | PubChemLite (Predicted)[2] |

| XlogP3 | -5.7 | PubChem (Computed)[1] |

| Predicted Collision Cross Section ([M+H]+) | 262.5 Ų | PubChemLite (Predicted)[2] |

| Predicted Collision Cross Section ([M+Na]+) | 266.6 Ų | PubChemLite (Predicted)[2] |

| Predicted Collision Cross Section ([M-H]-) | 261.3 Ų | PubChemLite (Predicted)[2] |

Biological Significance and Metabolic Pathways

This compound is an intermediate in the metabolism of certain fatty acids. Its formation is catalyzed by the enzyme 5-hydroxypentanoate (B1236267) CoA-transferase (EC 2.8.3.14).[3][4][5][6] This enzyme transfers a CoA group from a donor, such as acetyl-CoA, to 5-hydroxypentanoate, forming this compound and releasing acetate (B1210297).[3][4][5][6]

The reaction is as follows:

5-hydroxypentanoate + acetyl-CoA ⇌ this compound + acetate [3][4][5]

Once formed, this compound can enter the beta-oxidation pathway . Beta-oxidation is a cyclical metabolic process that breaks down fatty acyl-CoA molecules to produce acetyl-CoA, NADH, and FADH2, which are subsequently used for energy production.[7][8][9][10][11]

The metabolic pathway of this compound is depicted in the following diagram:

Experimental Protocols

Detailed experimental protocols specifically for the synthesis and enzymatic analysis of this compound are not extensively reported. However, based on general methodologies for similar compounds, the following outlines can be adapted.

Chemo-enzymatic Synthesis of this compound

The synthesis of acyl-CoAs can be achieved through several chemo-enzymatic methods. A common approach involves the activation of the carboxylic acid (5-hydroxypentanoic acid) and subsequent reaction with coenzyme A.

General Protocol using Carbonyldiimidazole (CDI):

-

Activation of 5-Hydroxypentanoic Acid:

-

Dissolve 5-hydroxypentanoic acid and carbonyldiimidazole (CDI) in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF).

-

Stir the reaction mixture at room temperature for approximately 1 hour to form the 5-hydroxypentanoyl-imidazole intermediate.

-

-

Reaction with Coenzyme A:

-

Prepare a solution of Coenzyme A (lithium or sodium salt) in a suitable buffer (e.g., 0.5 M sodium bicarbonate, pH 8.0).

-

Add the Coenzyme A solution to the activated 5-hydroxypentanoyl-imidazole mixture.

-

Stir the reaction at room temperature for 1-2 hours.

-

-

Purification:

-

The resulting this compound can be purified by solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).

-

The following diagram illustrates a generalized workflow for the synthesis and purification of an acyl-CoA.

Enzymatic Assay for 5-Hydroxypentanoate CoA-transferase

The activity of 5-hydroxypentanoate CoA-transferase can be determined by monitoring the formation or consumption of one of the reaction components. A coupled spectrophotometric assay is a common method.

Coupled Spectrophotometric Assay Principle:

This assay can be designed to measure the production of acetate in a coupled reaction. For example, the acetate can be converted to acetyl-CoA by acetyl-CoA synthetase, a reaction that consumes ATP. The consumption of ATP can then be coupled to the oxidation of NADH by lactate (B86563) dehydrogenase and pyruvate (B1213749) kinase, leading to a decrease in absorbance at 340 nm.

General Protocol:

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing magnesium chloride, ATP, phosphoenolpyruvate, NADH, lactate dehydrogenase, and pyruvate kinase.

-

Add acetyl-CoA synthetase and 5-hydroxypentanoate to the mixture.

-

-

Initiation of Reaction:

-

Initiate the reaction by adding the enzyme source containing 5-hydroxypentanoate CoA-transferase.

-

-

Measurement:

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

The rate of NADH oxidation is proportional to the activity of 5-hydroxypentanoate CoA-transferase.

-

Conclusion

This compound is a crucial, yet under-characterized, metabolite at the intersection of fatty acid metabolism. This guide provides a foundational understanding of its chemical nature and biological context. Further research, particularly in obtaining experimental physicochemical data and developing specific, validated analytical methods, will be essential to fully elucidate its role in health and disease, and to explore its potential as a therapeutic target.

References

- 1. This compound | C26H44N7O18P3S | CID 11966136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C26H44N7O18P3S) [pubchemlite.lcsb.uni.lu]

- 3. chemwhat.com [chemwhat.com]

- 4. ENZYME - 2.8.3.14 5-hydroxypentanoate CoA-transferase [enzyme.expasy.org]

- 5. EC 2.8.3.14 - 5-hydroxypentanoate CoA-transferase. [ebi.ac.uk]

- 6. EC 2.8.3.14 [iubmb.qmul.ac.uk]

- 7. Beta oxidation - Wikipedia [en.wikipedia.org]

- 8. Fatty acid beta oxidation | Abcam [abcam.com]

- 9. Beta-oxidation pathway Neobiotech [neo-biotech.com]

- 10. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Genetic Regulation of 5-Hydroxypentanoyl-CoA Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the genetic and enzymatic regulation of 5-hydroxypentanoyl-CoA metabolism, a key pathway with implications in microbial production of valuable C5 platform chemicals. This document details the core metabolic pathways, the key enzymes and their genetic determinants, and the known transcriptional regulatory mechanisms. Furthermore, it presents structured quantitative data, detailed experimental protocols for key assays, and visual representations of the metabolic and regulatory networks to facilitate a deeper understanding and further research in this area.

Introduction

This compound is a central intermediate in the metabolism of 5-hydroxyvalerate, a C5 platform chemical with broad industrial applications, including the production of polymers and biofuels. The efficient biological synthesis of 5-hydroxyvalerate and its derivatives relies on a thorough understanding of the metabolic pathways that produce and consume this compound. This guide focuses on the genetic and enzymatic machinery responsible for the transformation of this key metabolite, with a particular emphasis on the pathways identified in microorganisms such as Clostridium aminovalericum and genetically engineered strains of Escherichia coli and Corynebacterium glutamicum.

Metabolic Pathways Involving this compound

The metabolism of this compound is primarily associated with the degradation of 5-aminovalerate and the engineered biosynthesis of 5-hydroxyvalerate.

Anaerobic Degradation of 5-Aminovalerate in Clostridium aminovalericum

Clostridium aminovalericum degrades 5-aminovalerate through a pathway involving this compound. The key enzymatic steps are:

-

Activation of 5-Hydroxyvalerate: 5-hydroxyvalerate is converted to this compound by the action of 5-hydroxyvalerate CoA-transferase.[1][2]

-

Dehydration and Subsequent Reactions: this compound is then dehydrated to 4-pentenoyl-CoA by 5-hydroxyvaleryl-CoA dehydratase.[3] This is followed by a series of reactions leading to the formation of central metabolites.[4]

Engineered Biosynthesis of 5-Hydroxyvalerate

Metabolic engineering efforts have successfully established pathways for 5-hydroxyvalerate production in host organisms like E. coli and C. glutamicum. These pathways typically start from L-lysine and converge on the formation of 5-hydroxyvalerate via glutarate semialdehyde. The final reduction step can be catalyzed by various aldehyde reductases.

Key Enzymes and Their Genetic Determinants

Several key enzymes are involved in the metabolism of this compound and its precursors. The genes encoding these enzymes have been identified in various microorganisms.

| Enzyme | Gene (Organism) | EC Number | Function |

| 5-Hydroxyvalerate CoA-transferase | Not explicitly identified, but activity demonstrated in Clostridium aminovalericum | 2.8.3.14 | Acetyl-CoA + 5-hydroxypentanoate (B1236267) <=> Acetate + this compound[1][2][5] |

| 5-Hydroxyvaleryl-CoA dehydratase | Not explicitly identified, but activity demonstrated in Clostridium aminovalericum | - | This compound <=> 4-pentenoyl-CoA + H₂O[3] |

| Lysine 2-monooxygenase | davB (Pseudomonas putida) | 1.13.12.4 | L-lysine + O₂ -> 5-aminopentanamide (B169292) + CO₂ + H₂O |

| 5-Aminovaleramidase | davA (Pseudomonas putida) | 3.5.1.30 | 5-aminopentanamide + H₂O -> 5-aminopentanoate + NH₃ |

| 5-Aminovalerate aminotransferase | davT (Pseudomonas putida) | 2.6.1.48 | 5-aminopentanoate + α-ketoglutarate <=> Glutarate semialdehyde + L-glutamate |

| Aldehyde Dehydrogenase | gabD (E. coli) | 1.2.1.16 | Glutarate semialdehyde + NAD⁺ + H₂O -> Glutarate + NADH + 2H⁺ |

| Aldehyde Reductase | yahK (E. coli) | 1.1.1.- | Glutarate semialdehyde + NADPH + H⁺ -> 5-hydroxyvalerate + NADP⁺[6] |

| Aldehyde Reductase | cpnD (Clostridium aminovalericum) | 1.1.1.- | Glutarate semialdehyde + NADPH + H⁺ -> 5-hydroxyvalerate + NADP⁺[6] |

Genetic Regulation of this compound Metabolism

The transcriptional regulation of the genes involved in this compound metabolism is crucial for controlling the metabolic flux through the pathway. While specific regulators for the entire pathway are not fully elucidated, insights can be drawn from related catabolic pathways in bacteria.

Transcriptional regulators from the TetR and MarR families are known to control the expression of catabolic operons for various compounds.[7][8] It is plausible that regulators from these families are involved in controlling the expression of the genes for 5-hydroxyvalerate degradation in organisms like Clostridium aminovalericum. For instance, in some bacteria, the expression of catabolic genes is negatively regulated by a repressor that is inactivated by the presence of the substrate or an intermediate of the pathway.

In engineered strains, the expression of the heterologous genes is typically controlled by inducible promoters, allowing for external control of the metabolic pathway.

Quantitative Data

Enzyme Kinetics

Quantitative data on the kinetic parameters of the enzymes involved is essential for metabolic modeling and engineering.

| Enzyme | Substrate | Km (µM) | Vmax (U/mg) | Organism |

| 5-Hydroxyvalerate CoA-transferase | 5-Hydroxyvaleryl-CoA | > Propionyl-CoA > Acetyl-CoA | - | Clostridium aminovalericum[1] |

| 5-Hydroxyvaleryl-CoA dehydratase | 5-Hydroxyvaleryl-CoA | - | - | Clostridium aminovalericum[3] |

Experimental Protocols

Enzyme Assay for 5-Hydroxyvalerate CoA-transferase

This protocol is adapted from the characterization of similar CoA transferases.

Principle: The activity of 5-hydroxyvalerate CoA-transferase can be measured by monitoring the formation of this compound from 5-hydroxyvalerate and a CoA donor (e.g., acetyl-CoA). The reverse reaction, the formation of a colored or fluorescent thiol upon release of free CoA, can also be monitored using Ellman's reagent (DTNB).[9]

Materials:

-

Purified 5-hydroxyvalerate CoA-transferase

-

5-hydroxyvalerate

-

Acetyl-CoA

-

Tris-HCl buffer (pH 8.0)

-

DTNB (5,5'-dithiobis(2-nitrobenzoic acid))

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, 5-hydroxyvalerate, and DTNB.

-

Initiate the reaction by adding acetyl-CoA.

-

Monitor the increase in absorbance at 412 nm, which corresponds to the formation of the 2-nitro-5-thiobenzoate anion.

-

Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the product.

Gene Expression Analysis by RT-qPCR

This protocol allows for the quantification of the transcript levels of the genes involved in this compound metabolism.

Principle: Reverse transcription quantitative PCR (RT-qPCR) is used to measure the amount of specific mRNA transcripts.

Materials:

-

RNA extraction kit

-

Reverse transcriptase kit

-

qPCR master mix (e.g., SYBR Green)

-

Gene-specific primers (forward and reverse) for the target genes (e.g., davA, davB, yahK) and a reference gene.

-

qPCR instrument

Procedure:

-

RNA Extraction: Extract total RNA from the microbial cells grown under inducing and non-inducing conditions.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase.

-

qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to a reference gene.[10]

Chromatin Immunoprecipitation (ChIP)-qPCR

This protocol can be used to identify the binding of a putative transcriptional regulator to the promoter regions of the genes involved in this compound metabolism.

Principle: ChIP is used to determine the in vivo interaction of proteins with specific genomic DNA regions.

Materials:

-

Formaldehyde for cross-linking

-

Cell lysis buffers

-

Antibody specific to the putative transcriptional regulator

-

Protein A/G magnetic beads

-

Buffers for washing and elution

-

qPCR reagents as described in section 6.2.

-

Primers targeting the promoter regions of the genes of interest.

Procedure:

-

Cross-linking: Cross-link proteins to DNA in live cells using formaldehyde.

-

Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments by sonication.

-

Immunoprecipitation: Immunoprecipitate the protein-DNA complexes using an antibody specific to the transcriptional regulator of interest.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

-

qPCR Analysis: Perform qPCR using primers designed to amplify the promoter regions of the target genes to quantify the amount of precipitated DNA. An enrichment of the target promoter DNA in the immunoprecipitated sample compared to a negative control indicates binding of the transcription factor.[11][12]

Visualizations

Metabolic Pathway of this compound

Caption: Metabolic pathway from L-lysine to 5-hydroxyvalerate and the subsequent metabolism of this compound.

Experimental Workflow for Gene Expression Analysis

Caption: Workflow for analyzing the expression of genes involved in this compound metabolism.

Logical Relationship of Transcriptional Regulation

Caption: A model for the transcriptional regulation of a catabolic operon involved in this compound metabolism.

Conclusion

The genetic regulation of this compound metabolism is a complex process involving a cascade of enzymes and regulatory proteins. While significant progress has been made in identifying the key enzymes and engineering synthetic pathways for the production of related C5 chemicals, a detailed understanding of the native transcriptional regulatory networks remains an area for future investigation. The experimental protocols and data presented in this guide provide a foundation for researchers to further explore this metabolic pathway, with the ultimate goal of optimizing microbial cell factories for the sustainable production of valuable bioproducts. Further research focusing on the identification and characterization of the specific transcriptional regulators and the elucidation of the complete kinetic parameters of the involved enzymes will be critical for advancing the field.

References

- 1. Properties of 5-hydroxyvalerate CoA-transferase from Clostridium aminovalericum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-hydroxypentanoate CoA-transferase - Wikipedia [en.wikipedia.org]

- 3. Crystalline green 5-hydroxyvaleryl-CoA dehydratase from Clostridium aminovalericum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enzymatic reactions in the degradation of 5-aminovalerate by Clostridium aminovalericum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. EC 2.8.3.14 [iubmb.qmul.ac.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The TetR Family Repressor HpaR Negatively Regulates the Catabolism of 5-Hydroxypicolinic Acid in Alcaligenes faecalis JQ135 by Binding to Two Unique DNA Sequences in the Promoter of Hpa Operon - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Precise Transcription Control Drives Optimized Catabolism of β‑5-Type Lignin-Derived Dimers in Sphingobium lignivorans SYK‑6 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Near-real time determination of BAHD acyl-coenzyme A transferase reaction rates and kinetic parameters using Ellman's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]